molecular formula C3H7N3O2S B14461573 Methyl nitroethanehydrazonothioate CAS No. 66031-19-4

Methyl nitroethanehydrazonothioate

Cat. No.: B14461573
CAS No.: 66031-19-4
M. Wt: 149.17 g/mol
InChI Key: QMMPZPONEMPMAP-UHFFFAOYSA-N
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Description

Methyl nitroethanehydrazonothioate is an organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl nitroethanehydrazonothioate typically involves the reaction of nitroethane with hydrazine derivatives under controlled conditions. One common method includes the following steps:

    Preparation of Nitroethane: Nitroethane can be synthesized by the nitration of ethane using nitric acid.

    Formation of Hydrazone: Nitroethane is then reacted with hydrazine hydrate in the presence of a catalyst such as acetic acid to form the hydrazone intermediate.

    Thioate Formation: The hydrazone intermediate is further reacted with a thiol compound, such as methyl thiol, under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and hydrazone formation processes. These processes are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl nitroethanehydrazonothioate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be oxidized to form nitroso or nitrate derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydrazone moiety can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitrate derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted hydrazones or thioates.

Scientific Research Applications

Methyl nitroethanehydrazonothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazone derivatives.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl nitroethanehydrazonothioate involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazone moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the nitro group can undergo redox reactions, generating reactive oxygen species that can induce oxidative stress in cells.

Comparison with Similar Compounds

Methyl nitroethanehydrazonothioate can be compared with other similar compounds such as:

    Nitroethanehydrazonothioate: Lacks the methyl group, resulting in different reactivity and applications.

    Methyl nitroethanehydrazone: Lacks the thioate group, affecting its chemical properties and biological activity.

    Methyl nitroethanethioate:

Properties

CAS No.

66031-19-4

Molecular Formula

C3H7N3O2S

Molecular Weight

149.17 g/mol

IUPAC Name

methyl N-amino-2-nitroethanimidothioate

InChI

InChI=1S/C3H7N3O2S/c1-9-3(5-4)2-6(7)8/h2,4H2,1H3

InChI Key

QMMPZPONEMPMAP-UHFFFAOYSA-N

Canonical SMILES

CSC(=NN)C[N+](=O)[O-]

Origin of Product

United States

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